Home > Products > Screening Compounds P103380 > 1-(1,3-benzodioxol-5-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
1-(1,3-benzodioxol-5-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline -

1-(1,3-benzodioxol-5-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

Catalog Number: EVT-5155535
CAS Number:
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(1,3-Benzodioxol-5-ylmethyl)decahydroquinoline is a synthetic compound belonging to the class of substances known as entactogens. [] Entactogens are a class of psychoactive drugs that produce distinctive emotional and social effects. Research on 1-(1,3-Benzodioxol-5-ylmethyl)decahydroquinoline and its derivatives has primarily focused on understanding its pharmacological properties, particularly its effects on the central nervous system. [] These studies aim to elucidate the compound's mechanism of action and potential applications in neuroscience research.

Applications
  • Investigate the role of serotonin in the brain: By modulating serotonin levels, 1-(1,3-Benzodioxol-5-ylmethyl)decahydroquinoline can help scientists understand how serotonin influences various brain functions, including mood, cognition, and social behavior. []
  • Study the neurochemical mechanisms underlying emotional and social behavior: 1-(1,3-Benzodioxol-5-ylmethyl)decahydroquinoline's effects on empathy and social interaction make it a valuable tool for investigating the neural circuits and neurotransmitters involved in these complex behaviors. []

N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine (NDT 9513727)

  • Compound Description: NDT 9513727 is a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5a receptor (C5aR) []. It inhibits various C5a-stimulated responses, including guanosine 5′-3-O-(thio)triphosphate binding, Ca2+ mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis []. NDT 9513727 also effectively inhibited C5a-induced neutropenia in gerbils and cynomolgus macaques [].

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

  • Compound Description: This compound exhibits antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger [, ]. Its structure has been confirmed by single crystal X-ray analysis [].
  • Compound Description: This compound exhibits intramolecular C-H…O and C-H…π interactions and its crystal structure is stabilized by intermolecular C-H…O, C-H…π, and C-halogen…π interactions [, ]. Notably, the molecules aggregate in dimeric subunits via C-Br…π interactions [, ].

2-Butyl-4-chloro-1-(6-methyl-1,3-benzodioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde

  • Compound Description: Similar to the previous compound, this structure is stabilized by intramolecular C-H…O and C-H…π interactions. Its crystal packing is primarily governed by intermolecular C-H…O and C-H…π interactions [, ].

3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones

  • Compound Description: These isomeric compounds exemplify the influence of substituent position on intermolecular interactions []. While both isomers exhibit intramolecular C–H···O hydrogen bonds involving the carbonyl oxygen, they differ significantly in their intermolecular interactions, particularly regarding the roles of oxygen atoms [].

2-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-methoxy-carbonylisoquinolin-2-ium chloride

  • Compound Description: This compound is a precursor to isoquinolinium ylides used in the synthesis of benzocycloheptenones via 1,3-dipolar additions with various dipolarophiles [].
  • Compound Description: The crystal structure of this compound is characterized by linear supramolecular chains formed through C—H⋯O interactions []. The 1,3-benzodioxole and benzene rings are significantly twisted relative to the central thiazolidine ring [].

(1,3-Benzodioxol-5-ylmethyl)ammonium 2-methoxy-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]bezenesulfonate monohydrate

  • Compound Description: This organic salt exhibits a non-planar structure with a 1,3-dioxolane ring in an envelope conformation []. The crystal structure is stabilized by N—H⋯O and O—H⋯O hydrogen bond interactions involving the polar heads of the anion and cation, as well as water molecules [].

2-(1,3-Benzodioxol-5-ylmethyl)acrylic acid

  • Compound Description: This compound displays a near-orthogonal orientation between the plane of the acrylic acid moiety and the benzene ring of the benzodioxole group []. The crystal structure reveals the formation of inversion-related dimers mediated by O–H···O hydrogen bonds, along with weak C–H···O interactions [].

1-(1,3-benzodioxol-5-yl)-2-butanamine

  • Compound Description: This α-ethyl phenethylamine derivative and its enantiomers have been investigated for their stimulus generalization properties in rats trained to discriminate saline from LSD []. It exhibits unique psychoactive effects and has been proposed as a prototype for a new pharmacologic class called "entactogens" [].

1-(Benzo[d][1,3]dioxol-5-yl)ethanone

  • Compound Description: This ketone serves as a precursor for the microbial bioreduction to produce chiral piperonyl carbinol using Lactobacillus paracasei BD101 [].

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

  • Compound Description: Compound 6 is an amuvatinib derivative that demonstrates selective toxicity towards glucose-starved tumor cells []. This compound inhibits mitochondrial membrane potential, suggesting its potential as an antitumor agent by targeting glucose metabolism in tumor cells [].

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

  • Compound Description: This compound is a potential antifungal agent. Its structure, characterized by single crystal X-ray analysis, confirms the (E)-configuration of the imine moiety []. Its electronic characteristics were investigated using density functional theory (DFT) computations []. Molecular docking studies and Hirshfeld surface analysis were performed to further assess its properties []. In vitro antifungal activity was evaluated against four fungal strains [].

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

  • Compound Description: ABBV/GLPG-2222 is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently undergoing clinical trials for treating patients with the F508del CFTR mutation []. It belongs to a series of highly potent CFTR correctors discovered through extensive structure-activity relationship (SAR) studies [].

1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines

  • Compound Description: This series, encompassing the 3-fluorobenzoyl, 2,6-difluorobenzoyl, and 2,4-dichlorobenzoyl derivatives, exhibits distinct intermolecular interaction patterns despite adopting similar molecular conformations []. The 3-fluorobenzoyl derivative forms a three-dimensional structure through hydrogen bonding, while the other two analogs lack hydrogen bonds [].

1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT)

  • Compound Description: tBuONE is a synthetic cathinone identified as a new psychoactive substance (NPS) []. Its structure was determined using various analytical techniques including single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS [].

({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone

  • Compound Description: This imidazole-based oximino ester has been identified as a potential antifungal agent. The (E)-configuration of the imine fragment was established through single crystal X-ray analysis []. Density functional theory (DFT) calculations were employed to investigate its spectral and electronic properties []. Hirshfeld surface analysis and molecular docking simulations were performed to evaluate its interactions, and its in vitro antifungal potential was assessed [].

2-(1,3-benzodioxol-5-yloxy)-N'- [substituted]-acetohydrazides

  • Compound Description: This series of compounds was designed by molecular hybridization and optimized via computational studies as potential anticonvulsant agents, particularly against partial seizures []. They were synthesized and evaluated for their anticonvulsant activity using the 6 Hz psychomotor seizure test and for neurotoxicity using the Rotarod test in mice [].

(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine ((+)-MBDB)

    4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004)

    • Compound Description: BSM-0004 is a potent and selective human carbonic anhydrase IX (hCA IX) inhibitor, with potential anti-breast cancer activity []. It exhibits cytotoxic effects in MCF 7 and MDA-MB-231 breast cancer cells under both normoxic and hypoxic conditions, inducing apoptosis and regulating the expression of apoptosis-related biomarkers []. In vivo studies using a xenograft cancer model demonstrate its efficacy in reducing tumor growth [].

    1-(1,3-Benzodioxol-5-yl)thiourea

    • Compound Description: Theoretical studies using density functional theory (DFT) have been conducted on this compound to determine its optimal molecular geometry, vibrational frequencies, polarizability, thermodynamic parameters, HOMO-LUMO energy gap, and hyperpolarizability [, ].

    (E)-1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

    • Compound Description: The crystal structure of this compound reveals a nearly planar conformation, with the benzene and benzodioxalane rings forming a dihedral angle of 6.99 (6)° []. Weak C—H⋯O hydrogen bonds link the molecules into zigzag chains along the b axis in the crystal lattice [].

    1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine (1-BCP)

    • Compound Description: 1-BCP acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor and has shown potential in ameliorating exercise-induced fatigue in mice []. Studies indicate that 1-BCP can enhance swimming endurance capacity, increase liver and muscle glycogen content, decrease lactic acid and blood urea nitrogen levels, and improve endogenous cellular antioxidant enzyme activities in mice [].

    2-({5-[(1E,3E)F-4-(1,3-benzodioxol- 5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl) propanamides

    • Compound Description: This series of compounds, derived from the alkaloid piperine found in black pepper (Piper nigrum), were synthesized and evaluated for their antimicrobial, hemolytic, and thrombolytic activities [].
    • Compound Description: (1R, 3R)-Cpe is a crucial intermediate in the synthesis of tadalafil, a selective phosphodiesterase type-5 inhibitor [].

    N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives

    • Compound Description: This series of compounds, derived from 1,3-benzodioxol-5-amine, were synthesized and evaluated for their antibacterial activity [].

    4,5-dihydro-7H-[1,3]dioxolo[4,5-k]pyrrolo[3,2,1-de]phenanthridine

    • Compound Description: This compound is formed selectively through a palladium-catalyzed biaryl coupling reaction of 1-[(1,3-benzodioxol-5-yl)methyl]-7-iodo-2,3-dihydroindole [].

    (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one

    • Compound Description: In this compound, all non-hydrogen atoms except for one methyl carbon lie on a crystallographic mirror plane []. The crystal structure reveals C—H⋯O hydrogen bonds linking the molecules into C(5) chains [].

    1-(1,3-Benzodioxol-5-yl)pentan-1-one

    • Compound Description: The crystal structure of this compound reveals weak intermolecular C—H⋯O hydrogen bonds and π–π contacts, contributing to its stability [].

    (E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one

    • Compound Description: This compound adopts an E configuration with respect to the C=C double bond of the propenone unit []. The crystal structure reveals a layered arrangement, with molecules forming a herring-bone pattern within each layer [].

    Methyl 2-(2H-1,3-benzodioxol-5-yl)-7,9-dibromo-8-oxo-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate

    • Compound Description: Synthesized from Morita–Baylis–Hillman adducts, this compound features a brominated spiro-hexadienone moiety often associated with biological activity [].

    1-(1,3-Benzodioxol-5-yl)ethanone

    • Compound Description: This compound exhibits a nearly planar structure with the benzene and dioxole rings forming a dihedral angle of 1.4 (8)° [].

    (2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one and (2E)-1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

    • Compound Description: These chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone highlight the impact of substituent variations on their crystal structures [].

    (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide

    • Compound Description: The crystal structure of this compound is stabilized by N—H⋯S hydrogen bonds, forming inversion dimers [].

    2-(1,3- Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives

    • Compound Description: These derivatives were synthesized from 1,3-benzodioxol-5-carbohydrazide and screened for in vitro antibacterial activity []. The most potent compound, bearing a 2-hydroxy-3,5-dichlorophenyl group, showed moderate activity against several bacterial strains [].

    1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one

    • Compound Description: The crystal structure of this compound has been reported [].

    (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

    • Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor with good in vitro and in vivo profiles, identified as a potential clinical candidate for cancer treatment [].

    4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

    • Compound Description: This compound has been found to exist in two polymorphic forms, a triclinic form with Z′ = 2 and a monoclinic form with Z′ = 1 [].

    N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)

    • Compound Description: MBDB, a homologue of MDMA, requires powerful analytical techniques for its characterization due to its increasing presence as a controlled substance [].

    (E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

    • Compound Description: This compound adopts an E conformation about the C=C double bond and exhibits a nearly planar structure [].

    (E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine

    • Compound Description: The crystal structure of this compound shows a three-dimensional network formed through C—H⋯O and C—H⋯N hydrogen bonds [].

    N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

    • Compound Description: This amide chalcone was synthesized via a Claisen–Schmidt reaction between N-(4-acetylphenyl)quinoline-3-carboxamide and piperonal [].

    N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine

    • Compound Description: This compound, a potential antifungal agent precursor, has been characterized using various spectroscopic techniques, and its crystal structure has been determined [].

    Properties

    Product Name

    1-(1,3-benzodioxol-5-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

    IUPAC Name

    1-(1,3-benzodioxol-5-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

    Molecular Formula

    C17H23NO2

    Molecular Weight

    273.37 g/mol

    InChI

    InChI=1S/C17H23NO2/c1-2-6-15-14(4-1)5-3-9-18(15)11-13-7-8-16-17(10-13)20-12-19-16/h7-8,10,14-15H,1-6,9,11-12H2

    InChI Key

    FBTJXUABPIYEHS-UHFFFAOYSA-N

    SMILES

    C1CCC2C(C1)CCCN2CC3=CC4=C(C=C3)OCO4

    Canonical SMILES

    C1CCC2C(C1)CCCN2CC3=CC4=C(C=C3)OCO4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.